Naphthol Yellow S

概要

説明

It is a derivative of 1-naphthol and was once a popular food colorant until it was delisted in 1959 in the United States . This compound is known for its vibrant yellow color and has been used in various applications, including biological staining and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Naphthol Yellow S involves the aromatic sulfonation of α-naphthol (1-naphthol) with concentrated sulfuric acid. This is followed by an ipso nitration of the previously obtained disulfonic acid using a mixture of nitric acid and sulfuric acid in an aqueous medium .

Industrial Production Methods: In industrial settings, the production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in maintaining the quality and consistency required for commercial applications.

化学反応の分析

Thermal Decomposition and Stability

Naphthol Yellow S exhibits spontaneous decomposition and combustion hazards. Thermal analysis using CHETAH (Chemical Thermodynamic and Energy Release Evaluation) reveals high heat of decomposition and fuel value, ranking it as a Class II explosive hazard under the Japanese Fire Service Law .

Key Thermal Properties

-

Decomposition Heat : High due to nitro and sulfonic acid groups .

-

Explosive Hazard : Classified as Class II by DSC and Pressure Vessel Tests .

-

Particle Size Effect : No significant impact on thermal stability (ARC analysis) .

Table 2: Thermal Stability Data

| Property | Value/Result |

|---|---|

| Explosive Hazard Ranking | Class II (Japanese Fire Service Law) |

| Heat of Decomposition | High (CHETAH prediction) |

| Influence of Particle Size | Negligible (ARC data) |

Coordination Chemistry

This compound forms metal complexes with transition metals (e.g., Fe, Co, Ni, Cu), altering its spectroscopic properties. IR and electronic spectroscopy reveal shifts in vibrational frequencies (e.g., νC=O, νM-O) upon complexation, indicating ligand-to-metal bonding .

Examples of Metal Complexes

-

Iron Complex : [Fe₂(H₇L₂)₂(H₅L₂)(H₂O)₄]·6H₂O (L = carmine ligand) .

-

Cobalt Complex : [Co₂(L₃)(H₂O)₆Cl₂]·2H₂O (L₃ = this compound) .

Table 3: Metal Complex Characteristics

| Metal | Complex Formula | Key Structural Features |

|---|---|---|

| Iron (Fe) | [Fe₂(H₇L₂)₂(H₅L₂)(H₂O)₄]·6H₂O | Hexaaqua coordination, carmine ligands |

| Cobalt (Co) | [Co₂(L₃)(H₂O)₆Cl₂]·2H₂O | Chloride ligands, aqua coordination |

Biological Interactions

This compound interacts with proteins like pepsin via hydrogen bonding and Van der Waals forces, altering tertiary and secondary structures. Fluorescence and circular dichroism (CD) studies show increased β-sheet content and reduced enzymatic activity .

Key Binding Parameters (Pepsin Interaction)

-

Binding Constant : Calculated using fluorescence quenching .

-

Inhibition Model : Mixed-type inhibition (competitive/noncompetitive) .

Table 4: Pepsin Interactions

| Property | Result |

|---|---|

| Binding Forces | Hydrogen bonds, Van der Waals |

| Secondary Structure Change | Increased β-sheet/β-turn content |

| Enzymatic Activity | Reduced (mixed inhibition) |

科学的研究の応用

Staining Agent in Histology

Naphthol Yellow S is widely used as a histological stain due to its ability to precipitate amino acids and peptides. It has been employed in the staining of fixed human embryonic stem cell-derived cardiomyocytes, facilitating the visualization of cellular structures and protein content . The dye's effectiveness is enhanced under optimal pH conditions (around 2.8), allowing for precise quantification of proteins in tissues .

Cytophotometry

The compound has been utilized in cytophotometric studies to measure nuclear non-histone proteins (NHP) in cells. For instance, a study demonstrated the simultaneous determination of DNA and NHP during different cell cycle phases using NYS as a staining agent . This application underscores its utility in understanding cellular dynamics and protein interactions.

Interaction with Enzymes

Research has shown that this compound interacts with enzymes such as pepsin, affecting their structure and activity. Techniques like UV-Vis spectroscopy and molecular dynamics simulations have been employed to study these interactions, revealing changes in enzyme stability and functionality upon binding with the dye . This insight is crucial for developing enzyme inhibitors or understanding enzyme mechanisms.

Decolorization Studies

This compound is also significant in environmental research, particularly in studies aimed at dye decolorization using fungal species. Recent research highlighted the use of Aspergillus tamarii and Aspergillus sclerotiorum for the biological treatment of effluents containing NYS. These fungi demonstrated high decolorization efficiencies (up to 89.99%) under controlled conditions, indicating potential bioremediation applications .

| Fungal Species | Initial Concentration (mg/L) | Maximum Decolorization (%) |

|---|---|---|

| Aspergillus tamarii | 250 | 87.62 |

| Aspergillus sclerotiorum | 250 | 89.99 |

This table summarizes the findings from the decolorization study, showcasing the effectiveness of these fungal species in reducing dye concentration.

Textile Industry

This compound is primarily known for its application in the textile industry as a dye for various natural and synthetic fibers, including wool, cotton, silk, polyester, and rayon . Its vibrant color properties make it suitable for producing bright textiles.

Other Industrial Uses

Beyond textiles, NYS finds applications in paints, inks, plastics, and leather processing due to its coloring properties . The versatility of this dye allows it to be integrated into multiple manufacturing processes.

Histological Application Case Study

A notable case study involved the use of this compound to quantify protein content in rat liver cells through cytophotometry. The study illustrated that staining with NYS allowed researchers to measure protein levels accurately despite challenges posed by high local dye concentrations .

Bioremediation Case Study

In another case study focusing on bioremediation, researchers monitored the decolorization process of this compound by Aspergillus species over time. The study documented changes in pH levels alongside decolorization percentages, providing insights into optimal conditions for fungal activity .

作用機序

The mechanism of action of Naphthol Yellow S involves its interaction with various molecular targets. For instance, it has been shown to interact with the enzyme trypsin, leading to changes in the enzyme’s structure and activity. This interaction is characterized by a decrease in trypsin’s absorption and quenching of its intrinsic fluorescence . The compound can also alter the secondary structure of proteins, affecting their function and stability.

類似化合物との比較

Naphthol Yellow S can be compared with other similar compounds such as:

Hansa Yellows: These compounds exhibit good resistance to alkalis and acids but are often too soluble in solvents and plasticizers.

Naphthol Reds: Known for their vibrant red color and similar applications in dyeing and staining.

Pyrazolones and Diarylides: These compounds are also used as dyes and pigments, offering a range of colors and properties.

Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties such as its vibrant yellow color and its ability to interact with proteins and other biomolecules. Its historical use as a food colorant and its continued application in scientific research highlight its versatility and importance.

生物活性

Naphthol Yellow S, also known as flavianic acid disodium salt, is an organic compound primarily used as a dye in various industries, including textiles and cosmetics. Its chemical structure is represented by the formula and it is classified as a histological dye due to its ability to stain biological tissues. This article explores the biological activity of this compound, highlighting its potential health effects, mechanisms of action, and relevant case studies.

This compound is an anionic dye, widely utilized for its vibrant yellow color. It is soluble in water and has applications in:

- Textiles : Dyeing natural and synthetic fibers.

- Histology : Staining tissues for microscopic examination.

- Cosmetics : Used in hair dyes and other beauty products.

| Property | Value |

|---|---|

| Chemical Formula | C10H4N2Na2O8S |

| Molecular Weight | 358.19 g/mol |

| Solubility | Soluble in water |

| pH Range | Acidic (optimal at pH 2.8) |

Toxicological Effects

Research indicates that this compound may pose several health risks. Notably, it has been associated with:

- Mutagenicity : Potential to cause genetic mutations in humans .

- Methemoglobinemia : The compound can bind to hemoglobin, inhibiting oxygen transport, leading to symptoms such as cyanosis and respiratory distress .

- Skin and Eye Irritation : Direct contact can result in irritation or damage to skin and eyes .

Interaction with Biological Molecules

A study investigated the interaction of this compound with pepsin, a digestive enzyme. The findings revealed that the dye affects both the structure and activity of pepsin, suggesting possible implications for digestive processes .

Case Studies

- Histological Applications : this compound has been adapted for staining isolated rat liver cells, showing effective absorbance at specific pH levels. This adaptation enhances its utility in histological studies for visualizing cellular structures .

- Photodegradation Studies : Research on the photocatalytic degradation of this compound highlighted its environmental impact. The degradation process can reduce the dye's hazardous effects in wastewater treatment systems .

The biological activity of this compound is largely attributed to its chemical structure, which allows it to interact with proteins and nucleic acids:

- Protein Binding : The dye's ability to bind with proteins may alter their function, as seen in the interaction with pepsin.

- Histological Staining : Its affinity for certain cellular components makes it effective for staining tissues, aiding in diagnostic histopathology.

Table 2: Summary of Biological Activities

| Activity | Description |

|---|---|

| Mutagenicity | Potential to cause genetic mutations |

| Enzyme Interaction | Alters structure and function of pepsin |

| Histological Staining | Effective for visualizing cellular structures |

| Environmental Impact | Hazardous dye with significant degradation potential |

特性

CAS番号 |

846-70-8 |

|---|---|

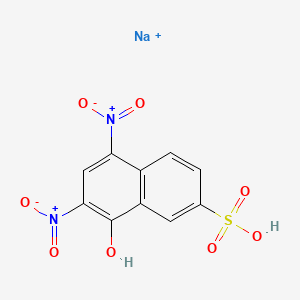

分子式 |

C10H6N2NaO8S |

分子量 |

337.22 g/mol |

IUPAC名 |

disodium;5,7-dinitro-8-oxidonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H6N2O8S.Na/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20); |

InChIキー |

SFGIZTRJPUUUPG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+] |

正規SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Na] |

外観 |

Solid powder |

Key on ui other cas no. |

846-70-8 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

483-84-1 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,4-dinitro-1-naphthol-7-sulfonic acid disodium salt naphthol yellow naphthol yellow S naphthol yellow, aluminum salt (3:2) naphthol yellow, barium salt (1:1) naphthol yellow, dipotassium salt naphthol yellow, disodium salt naphthol yellow, monosodium salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Naphthol Yellow S has a molecular formula of C10H5N2NaO8S and a molecular weight of 356.22 g/mol. []

A: Yes, research has investigated the electronic absorption spectra of this compound in various solvents. [] These studies analyzed the effect of different solvent parameters on the electronic transitions observed in the spectra.

A: this compound has been used to modify high-resolution photographic plates, effectively reducing their actinic depth and leading to increased resolution and modulation. It's recommended for use with 405-nm or 436-nm monochromatic camera systems. []

A: Research shows that this compound, when incorporated into clay-biopolymer composite matrices, can provide significant photostabilization for conidia of the entomopathogenic fungus Aschersonia spp. This effect is attributed to the dye's light-dispersing properties. []

A: this compound binds to protein basic groups at a low pH, making it useful for quantitative protein staining in cytochemical studies. [, ] This binding is thought to be primarily electrostatic in nature.

A: While this compound is considered a quantitative protein stain, research suggests that the binding reaction is reversible under specific conditions. Maintaining a high dye to protein ratio and controlling staining and differentiation times are crucial for quantitative analysis. [, ]

A: this compound, in combination with other dyes like erythrosine B or aniline blue, has been used to stain acrosomes in spermatozoa. This allows for the assessment of acrosomal integrity and the evaluation of acrosome reactions, crucial for studying sperm functionality. [, , ]

A: Yes, researchers have used this compound in conjunction with the Feulgen reaction to study changes in DNA and protein content during cellular processes. For example, it was used to study the growth patterns of rat hepatocytes during postnatal development and after partial hepatectomy. [, ]

A: this compound, like other aromatic nitro dyes, raises environmental concerns due to its resistance to degradation through chemical, biological, and hydrolytic processes. [] Its presence in textile effluent necessitates effective treatment strategies.

A: Research has explored various methods for removing this compound from wastewater. One study demonstrated successful decolorization through controlled potential electrolysis, achieving complete removal within 1 to 3 hours. []

A: Yes, fungal isolates, specifically Aspergillus tamarii and Aspergillus sclerotiorum, have shown promising results in decolorizing this compound. These fungi are capable of removing up to 89.99% of the dye from a 250 ppm solution in 5 days. [] This suggests their potential for bioremediation of textile effluent containing this compound.

A: Several analytical methods have been employed for the detection and quantification of this compound. High-performance liquid chromatography with a diode array detector (HPLC-DAD) is a commonly used technique, particularly for analyzing cosmetic samples. [] This method allows for the simultaneous determination of this compound alongside other colorants.

A: Research also utilizes spectrophotometry for analyzing this compound, particularly after pre-concentration using techniques like cloud point extraction. [] This method involves using mixed micelles of Triton X-114 and TBAB to extract and concentrate the dye before spectrophotometric analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。